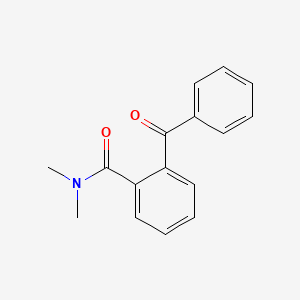

2-benzoyl-N,N-dimethylbenzamide

Description

Properties

CAS No. |

6158-53-8 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

2-benzoyl-N,N-dimethylbenzamide |

InChI |

InChI=1S/C16H15NO2/c1-17(2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3 |

InChI Key |

DZBUGHSFHIIATE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from Benzene Derivatives via Organometallic Intermediates

One classical approach starts from benzene, which is first brominated using iron(III) bromide and bromine to produce bromobenzene. The bromobenzene is then converted into an organometallic intermediate either by lithium-halogen exchange with n-butyllithium or by preparing a Grignard reagent. This intermediate subsequently reacts with dimethylcarbamoyl chloride to yield N,N-dimethylbenzamide. This two-step process can be summarized as follows:

- Step 1: Bromination of benzene to bromobenzene using FeBr3/Br2.

- Step 2: Formation of organometallic reagent (lithium or magnesium) followed by reaction with dimethylcarbamoyl chloride to produce N,N-dimethylbenzamide.

This method is well-established and provides a reliable route to N,N-dimethylbenzamide, which can be further functionalized to this compound through additional acylation steps.

Palladium-Catalyzed Decarboxylative Ortho-Acylation

A more recent and efficient method involves the palladium-catalyzed decarboxylative ortho-acylation of N,N-dimethylbenzamide with α-oxocarboxylic acids. This method directly introduces the benzoyl group at the ortho position of the benzamide ring, producing this compound in good yields.

- N,N-dimethylbenzamide (0.3 mmol) is combined with an α-oxocarboxylic acid (0.6 mmol), palladium(II) trifluoroacetate (Pd(TFA)2, 10 mol %), ammonium persulfate ((NH4)2S2O8, 3 equiv), and dichloroethane (DCE, 2 mL).

- The sealed reaction mixture is stirred at 80 °C for 24 hours.

- After cooling, the mixture is neutralized with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried, concentrated, and purified by column chromatography.

This method yields this compound as a yellow oil with reported yields around 72%.

Amidation of Benzoic Acid Derivatives Using N,N-Dimethylacetamide and Carbonyldiimidazole

Another environmentally benign and cost-effective method involves the direct amidation of benzoic acid with N,N-dimethylacetamide (DMAc) in the presence of 1,1′-carbonyldiimidazole (CDI) as an activating agent.

- Benzoic acid and CDI are mixed in dry DMAc and heated to 160–165 °C for 1.5 hours.

- The reaction proceeds to full conversion, as confirmed by HPLC.

- The product is extracted with isopropyl acetate, washed with aqueous base, dried, and concentrated.

- This affords N,N-dimethylbenzamide in 82% isolated yield without the need for column chromatography.

This method is efficient for synthesizing N,N-dimethylbenzamide derivatives and can be adapted for further functionalization to 2-benzoyl derivatives.

Conventional Acylation of N,N-Dimethylbenzamide

The classical industrial method for preparing N,N-dimethylbenzamide involves heating benzoyl chloride with dimethylformamide (DMF) at elevated temperatures (~150 °C). DMF acts both as solvent and dimethylamine source, facilitating the formation of the amide. This method, however, requires long reaction times and harsh conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination + Organometallic + Carbamoyl chloride | Benzene → Bromobenzene → Organometallic | FeBr3/Br2; n-BuLi or Mg; (Me)2NCOCl | Moderate | Two-step; well-established; requires handling organometallics |

| Palladium-Catalyzed Decarboxylative Ortho-Acylation | N,N-dimethylbenzamide + α-oxocarboxylic acid | Pd(TFA)2, (NH4)2S2O8, DCE, 80 °C, 24 h | ~72 | Direct ortho-acylation; mild conditions; good selectivity |

| Amidation with DMAc and CDI | Benzoic acid + N,N-dimethylacetamide | CDI, DMAc, 160–165 °C, 1.5 h | 82 | One-pot amidation; environmentally benign; no chromatography needed |

| Heating benzoyl chloride in DMF | Benzoyl chloride + DMF | 150 °C, long time | Variable | Industrial method; harsh conditions; long reaction time |

Mechanistic Insights and Research Findings

- The palladium-catalyzed decarboxylative ortho-acylation proceeds via reversible C–H activation at the ortho position of the benzamide ring, followed by coupling with the α-oxocarboxylic acid-derived acyl radical or palladium intermediate.

- The amidation using CDI and DMAc involves formation of an activated imidazolide intermediate from the carboxylic acid, which then reacts with the dimethylamine source (DMAc) to form the amide bond.

- Organometallic methods rely on the high nucleophilicity of the lithiated or Grignard intermediate to attack the electrophilic carbamoyl chloride, forming the amide bond.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include benzoyl derivatives, hydroxyl derivatives, and substituted benzamides .

Scientific Research Applications

2-Benzoyl-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzoyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic action . The molecular targets and pathways involved include the glucokinase enzyme and its associated signaling pathways .

Comparison with Similar Compounds

2-Benzoyl-N,N-Diethylbenzamide (BDB)

4-Cyano-N,N-Dimethylbenzamide

- Structure: Features a cyano group at the para position instead of ortho-benzoyl.

- Synthesis : Prepared via triflic anhydride-mediated dehydration of primary amides, yielding an off-white solid (82% yield) .

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the electron-donating benzoyl group in the target compound .

4-Hydroxy-N,N-Dimethylbenzamide

- Structure : Contains a hydroxyl group at the para position.

- Properties : The hydroxyl group enables hydrogen bonding, increasing crystallinity and solubility in polar solvents compared to the hydrophobic benzoyl-substituted analog .

- Applications: Potential use in coordination chemistry as an N,O-bidentate ligand, contrasting with the ortho-acylation applications of 2-benzoyl-N,N-dimethylbenzamide .

Data Table: Key Properties of Selected Benzamides

Research Findings and Mechanistic Insights

- Solvent Effects: In N,N-dimethylbenzamides, solvent polarity linearly correlates with rotational barriers (ΔG‡) around the C–N bond, as observed via 13C NMR chemical shifts. This suggests that this compound’s conformational flexibility may vary significantly in polar vs. nonpolar solvents .

- Synthetic Efficiency : Palladium-catalyzed methods for ortho-acylation (72% yield) outperform traditional condensation routes (e.g., hydrazide-aldehyde reactions, ~70–80% yields), highlighting the importance of metal catalysis in benzamide functionalization .

Q & A

Q. What are the common synthetic routes for preparing 2-benzoyl-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

A robust method involves coupling benzoyl chloride derivatives with dimethylamine under anhydrous conditions. For example, Pd/C-catalyzed hydrogenation or condensation reactions using pyridine as a base in dichloromethane (CH₂Cl₂) are effective . Optimizing stoichiometry, temperature (e.g., room temperature vs. 4°C), and solvent polarity (e.g., DMF for solubility) can enhance yields. Side reactions, such as over-alkylation, are mitigated by controlling reaction time (1–3.5 hours) and using protective groups like TIPSCl .

Q. How is this compound characterized using spectroscopic techniques?

13C NMR is critical for analyzing carbonyl group behavior. Solvent-induced chemical shifts (s.i.c.s.) in the carbonyl carbon (δ ~165–170 ppm) reveal hydrogen-bonding interactions with solvents like DMSO or methanol . Rotational barriers about the C–N bond can be inferred from dynamic NMR line-shape analysis in varying solvents (e.g., ET(30) polarity scale correlations) . Mass spectrometry (ESI-MS) with m/z matching calculated molecular ions confirms structural integrity .

Q. What safety precautions are essential when handling this compound?

Wear PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Use fume hoods to prevent inhalation (H335 risk) . Waste must be segregated and disposed via certified biohazard services due to potential environmental toxicity .

Advanced Research Questions

Q. How do solvent effects complicate chromatographic analysis of N,N-dimethylbenzamide derivatives?

N,N-Dimethylbenzamide exhibits anomalous retention indices in reverse-phase HPLC due to its tertiary amide group. Polar solvents (e.g., acetonitrile) reduce retention times by ~80 index units compared to primary amides. Method development should account for solvent polarity and hydrogen-bonding parameters (e.g., Snyder’s selectivity triangle) to resolve co-eluting impurities .

Q. How can contradictory NMR data for structurally similar benzamides be resolved?

Discrepancies in aromatic proton shifts may arise from solvent-induced π-electron polarization. For example, polar solvents enhance dipole effects on the dimethylcarboxamido moiety, altering ring current shielding. Multi-parametric analysis (e.g., Kamlet-Taft solvent parameters) distinguishes electronic vs. steric contributions . Isotopic labeling (e.g., 13C-formamide tracers) can confirm carbonyl origin in ambiguous cases .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Quantum chemical calculations (DFT) model electronic properties like HOMO-LUMO gaps, correlating with enzyme inhibition (e.g., Trypanosoma brucei targets) . Molecular docking studies using crystal structure data (e.g., PDB entries) validate binding affinities to parasitic proteases. QSPR models trained on LogP and dipole moments predict pharmacokinetic behavior .

Q. How does crystallography inform the design of benzamide-based inhibitors?

Single-crystal X-ray diffraction reveals planar conformations critical for π-π stacking in enzyme active sites. For example, fluorinated analogs (e.g., 2-fluoro-N-(2-fluorobenzoyl) derivatives) show enhanced rigidity, improving binding to pyridyl-containing receptors . Torsion angle adjustments (e.g., C–N–C=O dihedral) optimize steric compatibility with hydrophobic pockets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.